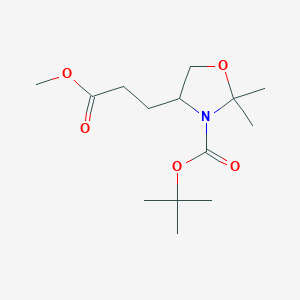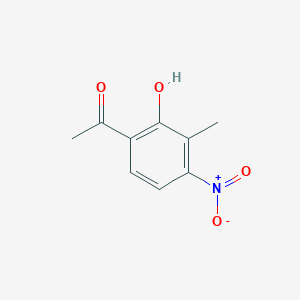
MFCD27946742
Overview
Description
MFCD27946742 is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety. The compound’s structure includes a hydroxyl group, a methyl group, and a nitro group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD27946742 can be achieved through various organic reactions. One common method involves the nitration of 2-hydroxy-3-methylacetophenone, followed by purification steps. The reaction conditions typically include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Purification: Recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of such compounds often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
MFCD27946742 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3-methyl-4-nitrobenzoic acid.
Reduction: Formation of 2-hydroxy-3-methyl-4-aminophenyl ethanone.
Substitution: Formation of halogenated derivatives like 2-hydroxy-3-methyl-4-bromo-phenyl ethanone.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of MFCD27946742 depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and nitro groups can play a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
2-Hydroxy-3-methyl-4-nitrophenol: Similar structure but with a phenol group instead of an ethanone group.
2-Hydroxy-3-methyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
Uniqueness
MFCD27946742 is unique due to its specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of both hydroxyl and nitro groups on the phenyl ring can lead to unique chemical behavior compared to other similar compounds.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methyl-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO4/c1-5-8(10(13)14)4-3-7(6(2)11)9(5)12/h3-4,12H,1-2H3 |
InChI Key |
AXSDHCXVYCQDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
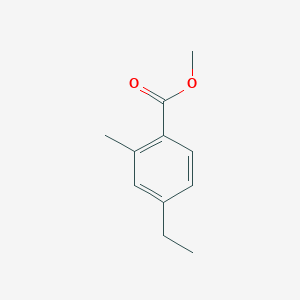
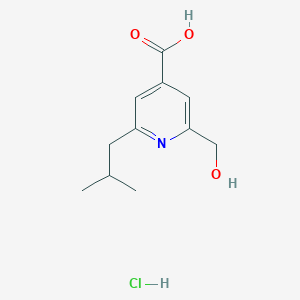
![5-(3-Bromo-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine](/img/structure/B8546744.png)
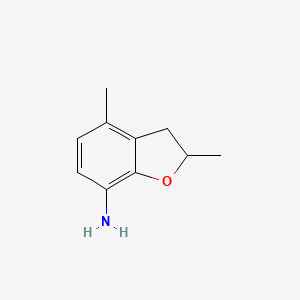
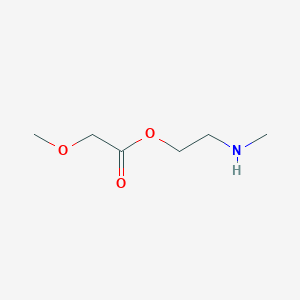


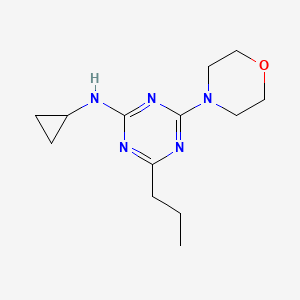
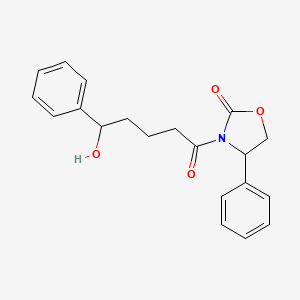

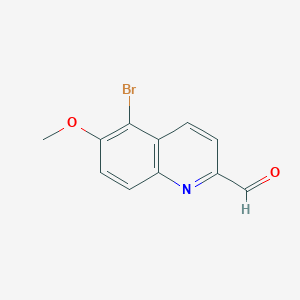
![N-{3-[(Pyridin-4-yl)oxy]phenyl}-1H-benzimidazole-2-carboxamide](/img/structure/B8546786.png)

